Methiothepin Mesylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

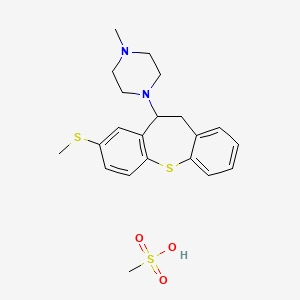

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMDZGZYKOGLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017459 | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-89-4, 74611-28-2 | |

| Record name | Methiothepin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methiothepin Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin (B1206844) is a tricyclic antipsychotic agent characterized by its potent and broad-spectrum antagonist activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of methiothepin mesylate. It consolidates quantitative binding data, elucidates the impact on major signal transduction pathways, and details the experimental methodologies used to characterize this compound. This document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Receptor Binding Profile

Methiothepin exhibits high affinity for a wide array of serotonin (5-HT) receptor subtypes and also interacts with dopamine receptors. Its non-selective nature is a defining characteristic of its pharmacological profile. The binding affinities, expressed as pKi (negative logarithm of the inhibition constant) and pKd (negative logarithm of the dissociation constant), are summarized below. Higher pKi/pKd values indicate stronger binding affinity.

Quantitative Receptor Binding Data

| Receptor Subtype | pKi / pKd Value | Receptor Family | Reference(s) |

| Serotonin Receptors | |||

| 5-HT1A | 7.10 (pKd) | 5-HT1 (Gi/o-coupled) | [1][2][3] |

| 5-HT1B | 7.28 (pKd) | 5-HT1 (Gi/o-coupled) | [1][2][3] |

| 5-HT1D | 6.99 (pKd) | 5-HT1 (Gi/o-coupled) | [1][2][3] |

| 5-HT2A | 8.50 (pKi) | 5-HT2 (Gq-coupled) | [1][2][3] |

| 5-HT2B | 8.68 (pKi) | 5-HT2 (Gq-coupled) | [1][2][3] |

| 5-HT2C | 8.35 (pKi) | 5-HT2 (Gq-coupled) | [1][2][3] |

| 5-HT5A | 7.0 (pKd) | 5-HT5 (Gi/o-coupled) | [1][2][3] |

| 5-HT6 | 8.74 (pKd) | 5-HT6 (Gs-coupled) | [1][2][3] |

| 5-HT7 | 8.99 (pKd) | 5-HT7 (Gs-coupled) | [1][2][3] |

| Dopamine Receptors | |||

| D2 | ~8.0 (pKi) | D2-like (Gi/o-coupled) | [4] |

| D3 | ~7.5 (pKi) | D2-like (Gi/o-coupled) | [4] |

| D4 | ~7.8 (pKi) | D2-like (Gi/o-coupled) | [4] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. The data is compiled from multiple sources and experimental conditions may vary.

Core Mechanism of Action: Receptor Antagonism

Methiothepin's primary mechanism of action is the competitive blockade of neurotransmitter binding at various G-protein coupled receptors (GPCRs), predominantly within the serotonergic and dopaminergic systems. By occupying the receptor's binding site, methiothepin prevents the endogenous ligands (serotonin and dopamine) from activating their respective downstream signaling cascades.

Antagonism of Gi/o-Coupled Receptors (e.g., 5-HT1A, D2)

Serotonin 5-HT1A and dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Methiothepin acts as a neutral antagonist at these receptors, blocking the agonist-induced inhibition of adenylyl cyclase and thereby maintaining or restoring basal cAMP levels.[5]

Antagonism of Gq-Coupled Receptors (e.g., 5-HT2A)

The 5-HT2 family of receptors, including the prominent 5-HT2A subtype, are coupled to Gq proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). Methiothepin's antagonism of 5-HT2A receptors blocks this entire cascade, preventing the mobilization of intracellular calcium and the activation of PKC.[6]

Experimental Protocols

The characterization of methiothepin's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of methiothepin for a specific receptor.

Objective: To determine the concentration of methiothepin required to displace a known radioligand from its target receptor by 50% (IC50), and to subsequently calculate the Ki value.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.[5]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, at a concentration near its Kd), and varying concentrations of unlabeled methiothepin (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Include control wells for total binding (no methiothepin) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM spiperone).[5]

-

-

Incubation & Filtration:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the methiothepin concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of methiothepin to antagonize the effects of an agonist on Gi/o- or Gs-coupled receptors.

Objective: To quantify the effect of methiothepin on agonist-induced changes in intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Culture cells stably expressing the target receptor (e.g., CHO cells with 5-HT1A receptors) in appropriate media.

-

Seed the cells into 24- or 96-well plates and allow them to adhere overnight.

-

-

Assay Protocol (for Gi/o-coupled receptors):

-

Pre-incubate the cells with varying concentrations of methiothepin for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a receptor agonist (e.g., 5-HT).

-

Incubate for a further period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction and lyse the cells.

-

-

cAMP Quantification:

-

Measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of methiothepin to determine its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Conclusion

This compound is a potent, non-selective antagonist of multiple serotonin and dopamine receptor subtypes. Its mechanism of action is rooted in the competitive blockade of these GPCRs, leading to the inhibition of their respective downstream signaling pathways. Specifically, it counteracts the Gi/o-mediated inhibition of adenylyl cyclase and the Gq-mediated activation of the phospholipase C pathway. This broad-spectrum antagonism underlies its classification as a psychotropic agent and provides a basis for its complex pharmacological effects. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds and are essential for the continued investigation and development of novel therapeutics targeting the serotonergic and dopaminergic systems.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Methiothepin Mesylate: A Comprehensive Technical Guide to its Serotonin Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844), a dibenzothiepine derivative, is a potent pharmacological agent known for its broad and high-affinity binding to a wide range of neurotransmitter receptors. This technical guide provides an in-depth analysis of the serotonin (B10506) (5-HT) receptor binding profile of methiothepin mesylate. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Data Presentation: Serotonin Receptor Binding Affinity

The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes. The data, compiled from multiple sources, is presented as pKi and pKd values, which are the negative logarithms of the inhibition and dissociation constants, respectively. For ease of comparison, these values have been converted to the inhibition constant (Ki) in nanomolar (nM) units. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | pKi | pKd | Ki (nM) | Reference(s) |

| 5-HT1A | 7.10 | 79.43 | [1][2] | |

| 5-HT1B | 7.28 | 52.48 | [1][2] | |

| 5-HT1D | 6.99 | 102.33 | [1][2] | |

| 5-HT2A | 8.50 | 3.16 | [1][2] | |

| 5-HT2B | 8.68 | 2.09 | [1][2] | |

| 5-HT2C | 8.35 | 4.47 | [1][2] | |

| 5-HT5A | 7.0 | 100.00 | [1][2] | |

| 5-HT5B | 7.8 | 15.85 | [1][2] | |

| 5-HT6 | 8.74 | 0.18 | [1][2] | |

| 5-HT7 | 8.99 | 0.10 | [1][2] |

Note: The former 5-HT1C receptor is now classified as the 5-HT2C receptor.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Ki, Kd) for this compound at serotonin receptors is primarily achieved through competitive radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.

General Principles of Competitive Radioligand Binding Assays

In a competitive binding assay, a radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then measured in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

Representative Experimental Protocol: [³H]Ketanserin Binding Assay for 5-HT2A Receptor

This protocol provides a representative example of a competitive binding assay to determine the affinity of methiothepin for the 5-HT2A receptor using [³H]Ketanserin as the radioligand.

1. Materials and Reagents:

-

Receptor Source: Membranes from cells recombinantly expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates from regions with high 5-HT2A receptor density (e.g., prefrontal cortex).

-

Radioligand: [³H]Ketanserin (specific activity: 40-90 Ci/mmol).

-

Competitor: this compound.

-

Reference Compound (for non-specific binding): A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

2. Membrane Preparation:

-

Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.

-

Homogenize the tissue/cells using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of 100-200 µg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

Store membrane preparations at -80°C until use.

3. Assay Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 100 µL of membrane preparation, 50 µL of [³H]Ketanserin (final concentration ~1-2 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 100 µL of membrane preparation, 50 µL of [³H]Ketanserin, and 50 µL of the reference compound.

-

Competition: 100 µL of membrane preparation, 50 µL of [³H]Ketanserin, and 50 µL of the this compound dilution.

-

-

Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

-

For the competition wells, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Key Serotonin Receptors

Methiothepin exhibits high affinity for several serotonin receptor subtypes, each coupled to distinct intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways for the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling cascade.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling cascade.

5-HT6 Receptor Signaling Pathway

References

Methiothepin Mesylate: A Technical Guide to its Dopamine Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844) mesylate is a tricyclic compound recognized for its potent and non-selective antagonist activity at serotonin (B10506) (5-HT) receptors. While its interactions with the serotonergic system are well-documented, its activity as a dopamine (B1211576) receptor antagonist is also a crucial aspect of its pharmacological profile, contributing to its antipsychotic potential. This technical guide provides an in-depth overview of the methodologies used to characterize the dopamine receptor antagonist activity of methiothepin mesylate, summarizes the available binding affinity data, and illustrates the pertinent signaling pathways.

Core Concepts: Dopamine Receptor Families and Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).

-

D1-like Receptors (D1, D5): These receptors are typically coupled to Gαs/olf G-proteins. Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and neuronal excitability.

-

D2-like Receptors (D2, D3, D4): These receptors are primarily coupled to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. D2-like receptors can also modulate other signaling pathways, including the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Quantitative Analysis of Methiothepin's Dopamine Receptor Affinity

The table below presents a summary of the currently available information regarding methiothepin's binding affinity at dopamine receptors. It is important to note that this is not an exhaustive list, and further dedicated studies are required to fully elucidate its binding profile.

| Receptor Subtype | Reported Affinity (Ki) | Data Source/Comment |

| Dopamine D1 | Data not consistently available | - |

| Dopamine D2 | Acknowledged as an antagonist | Specific Ki values are not consistently reported in comprehensive public databases. |

| Dopamine D3 | Data not consistently available | - |

| Dopamine D4 | Data not consistently available | - |

| Dopamine D5 | Data not consistently available | - |

Researchers are encouraged to consult specialized pharmacological databases and primary literature for the most current and specific binding affinity data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of compounds like methiothepin at dopamine receptors.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay directly measures the affinity of a test compound (e.g., methiothepin) for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the inhibition constant (Ki) of methiothepin for dopamine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO-K1 or HEK293 cells expressing D1, D2, D3, D4, or D5 receptors).

-

Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3, [³H]-Nemonapride for D4).

-

Test compound: this compound, serially diluted.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol (B65202) for D2 receptors).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of methiothepin.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of the high concentration of unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the methiothepin concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of methiothepin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay (for determining functional antagonism)

This assay measures the ability of an antagonist to block the effect of an agonist on the intracellular second messenger, cAMP. For D2-like receptors which are Gi-coupled, the agonist will inhibit cAMP production, and an antagonist will block this inhibition.

Objective: To determine the functional antagonist potency (IC50) of methiothepin at D2-like dopamine receptors.

Materials:

-

A cell line stably expressing the D2-like receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A D2-like receptor agonist (e.g., quinpirole).

-

Test compound: this compound, serially diluted.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Treat the cells with varying concentrations of methiothepin for a specific period.

-

Stimulation: Add a fixed concentration of the D2-like receptor agonist (e.g., the EC80 concentration of quinpirole) in the presence of forskolin to all wells. Forskolin stimulates cAMP production to a high level, allowing for the inhibitory effect of the D2 agonist to be measured.

-

Incubation: Incubate for a defined time to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the methiothepin concentration.

-

The data will show that in the absence of the antagonist, the agonist inhibits forskolin-stimulated cAMP production. As the concentration of methiothepin increases, this inhibition will be reversed.

-

Use non-linear regression to fit a dose-response curve and determine the IC50 value for methiothepin's antagonism of the agonist effect.

-

Visualizing Dopamine Receptor Signaling and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and the workflow of a radioligand binding assay.

Dopamine Receptor Signaling Pathways

Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling on cAMP production.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining methiothepin's binding affinity using a radioligand binding assay.

Conclusion

This compound exhibits antagonist activity at dopamine receptors, which, in conjunction with its potent serotonin receptor blockade, forms the basis of its potential as an antipsychotic agent. While a complete quantitative profile of its binding affinities at all dopamine receptor subtypes is not yet fully consolidated in public databases, the established experimental protocols, such as radioligand binding and cAMP functional assays, provide a robust framework for its characterization. The interplay between the D1-like and D2-like signaling pathways is fundamental to understanding the neuropharmacological effects of dopamine receptor antagonists. Further research to precisely quantify the binding and functional potencies of methiothepin at each dopamine receptor subtype will be invaluable for a more complete understanding of its mechanism of action and for guiding future drug development efforts.

Methiothepin Mesylate: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin (B1206844) mesylate is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors with additional affinity for dopamine (B1211576) and adrenergic receptors.[1][2] Classified as a dibenzothiophene, it possesses neuroleptic and antipsychotic properties.[3] This technical guide provides an in-depth overview of the pharmacology and toxicology of methiothepin mesylate, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Pharmacology

This compound's pharmacological profile is characterized by its broad-spectrum antagonism at multiple G-protein coupled receptors, primarily within the serotonergic system.

Mechanism of Action

This compound acts as a potent antagonist at a wide range of serotonin (5-HT) receptors.[4][5] Its non-selective nature is evident from its high affinity for 5-HT₁, 5-HT₂, 5-HT₅, 5-HT₆, and 5-HT₇ receptor subtypes.[6] The drug also exhibits antagonist activity at dopamine and adrenergic receptors, contributing to its complex pharmacological profile.[1] Evidence also suggests that methiothepin may act as an inverse agonist at terminal 5-HT autoreceptors, meaning it can induce an effect opposite to that of an agonist.

Pharmacodynamics

The functional consequences of methiothepin's receptor binding are multifaceted. Its antagonism of various 5-HT receptors modulates serotonergic neurotransmission, which is implicated in a wide array of physiological and pathological processes. Its interaction with dopamine receptors is consistent with the pharmacological profiles of many antipsychotic agents.

The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The pKd and pKi values, which are measures of binding affinity, are summarized in the table below. Lower values indicate stronger binding.

| Receptor Subtype | pKd | pKi | Reference |

| 5-HT₁ₐ | 7.10 | [4] | |

| 5-HT₁ₑ | 7.28 | [4] | |

| 5-HT₁c | 7.56 | [4] | |

| 5-HT₁d | 6.99 | [4] | |

| 5-HT₂ₐ | 8.50 | [4] | |

| 5-HT₂ₑ | 8.68 | [4] | |

| 5-HT₂c | 8.35 | [4] | |

| 5-HT₅ₐ | 7.0 | [4] | |

| 5-HT₅ₑ | 7.8 | [4] | |

| 5-HT₆ | 8.74 | [4] | |

| 5-HT₇ | 8.99 | [4] |

Pharmacokinetics

Limited information is publicly available regarding the detailed pharmacokinetic properties of this compound.

Studies in rats, dogs, and humans have shown that methiothepin undergoes extensive metabolism. The primary metabolic pathways include hydroxylation, sulfoxidation, O-methylation, N-demethylation, and N-oxidation, followed by the formation of conjugates. The specific metabolites and their excretion routes differ across species. In rats, hydroxylated metabolites are predominantly excreted in the feces via biliary secretion. In contrast, dogs and humans excrete both hydroxylated and non-hydroxylated, sulfoxidized metabolites in both urine and feces.

Toxicology

Acute Toxicity

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The LD50 values for methiothepin are presented below.

| Species | Route of Administration | LD50 |

| Rat | Oral | 306 mg/kg |

| Mouse | Oral | 108 mg/kg |

| Mouse | Intraperitoneal | 36.2 mg/kg |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacology and toxicology of this compound.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.

To quantify the binding affinity (Ki or Kd) of this compound for various G-protein coupled receptors.

-

Membrane Preparation:

-

Target tissues (e.g., brain regions rich in the receptor of interest) or cells expressing the recombinant receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.[7]

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated at a specific temperature for a set duration to reach equilibrium.[7]

-

-

Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of the brain of a freely moving animal.

To assess the effect of this compound administration on the extracellular concentrations of serotonin and dopamine in specific brain regions.

-

Probe Implantation:

-

Perfusion and Sampling:

-

On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[8][10]

-

Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF.

-

The collected fluid (dialysate) is collected at regular intervals.[10]

-

-

Sample Analysis:

-

The concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

-

-

Drug Administration:

-

After establishing a stable baseline of neurotransmitter levels, this compound is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe itself).

-

-

Data Analysis:

-

Changes in the extracellular concentrations of neurotransmitters following drug administration are compared to the baseline levels.

-

Signaling Pathways

This compound, as a broad-spectrum antagonist, modulates multiple signaling pathways by blocking the activation of various G-protein coupled receptors. The primary targets are serotonin receptors, which are coupled to different G-proteins and downstream effector systems.

Conclusion

This compound is a pharmacologically complex molecule with potent antagonistic activity at a wide range of serotonin receptors, as well as dopamine and adrenergic receptors. Its broad receptor binding profile underlies its potential as a neuroleptic and antipsychotic agent. While its acute toxicity has been characterized, further studies are needed to fully elucidate its long-term toxicological profile and detailed pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation of methiothepin and other novel psychoactive compounds. This comprehensive overview serves as a valuable resource for researchers and drug development professionals in the field of neuroscience and pharmacology.

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. メチオテピン メシル酸塩 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metitepine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Methiothepin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin (B1206844) mesylate is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors, exhibiting high affinity for various subtypes. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information is intended to support researchers and professionals in drug development and neuroscience in their understanding and utilization of this compound.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-4-(8-methylsulfanyl-5,6-dihydrobenzo[b][2]benzothiepin-6-yl)piperazine;methanesulfonic acid | [1] |

| Synonyms | Metitepine mesylate, 1-[10,11-Dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methylpiperazine mesylate salt | [3] |

| CAS Number | 74611-28-2 | [4][5] |

| Molecular Formula | C₂₁H₂₈N₂O₃S₃ | [4] |

| Molecular Weight | 452.65 g/mol | [3][4][5] |

| Appearance | White to light yellow solid | [4] |

| Solubility | H₂O: 13 mg/mLDMSO: 45 mg/mL (requires sonication) | [6][7] |

| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [4] |

Chemical Structure

The chemical structure of Methiothepin Mesylate consists of the methiothepin free base and a mesylate counter-ion.

Structure of Methiothepin (Free Base):

Canonical SMILES: CN1CCN(C2CC3=CC=CC=C3SC4=CC=C(SC)=C24)CC1.CS(=O)(=O)O[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound. These protocols are based on established laboratory practices for similar compounds and should be adapted and optimized as necessary.

Synthesis of this compound

A plausible synthetic route to Methiothepin involves a multi-step process culminating in the formation of the dibenzothiepine core, followed by the introduction of the methylpiperazine moiety and subsequent salt formation. A general, representative protocol is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

2-(Phenylthio)benzoic acid derivative

-

Polyphosphoric acid (PPA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Thionyl chloride (SOCl₂)

-

Methanesulfonic acid

-

Appropriate organic solvents (e.g., toluene, methanol (B129727), dichloromethane)

Procedure:

-

Cyclization to form the Dibenzothiepinone Core: A 2-(phenylthio)benzoic acid derivative is heated in the presence of a dehydrating agent such as polyphosphoric acid to induce an intramolecular Friedel-Crafts acylation, yielding the corresponding dibenzothiepinone.

-

Reduction of the Ketone: The ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride in an alcoholic solvent.

-

Chlorination of the Alcohol: The resulting alcohol is converted to a chloro derivative by reacting it with thionyl chloride in an inert solvent.

-

N-Alkylation: The chlorinated intermediate is reacted with 1-methylpiperazine in a suitable solvent to yield the methiothepin free base.

-

Salt Formation: The methiothepin free base is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of methanesulfonic acid to precipitate this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to obtain the final product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

A representative protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Workflow for NMR Analysis

Caption: A typical workflow for the NMR analysis of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube (5 mm)

Procedure:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software. The chemical shifts (δ) should be reported in parts per million (ppm) relative to the residual solvent peak.

A general LC-MS method for the analysis of tricyclic compounds like Methiothepin is described below.

Materials:

-

This compound standard solutions

-

Acetonitrile (B52724) (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

C18 reverse-phase column

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working standard solutions by diluting the stock solution.

-

Set up the LC-MS system with a C18 reverse-phase column.

-

Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Monitor for the protonated molecular ion [M+H]⁺ of methiothepin.

A standard protocol for obtaining an FTIR spectrum of a solid sample is as follows.

Materials:

-

This compound

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place the resulting fine powder into a pellet die and press under high pressure to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Signaling Pathways

This compound is a non-selective antagonist of multiple serotonin (5-HT) receptors, including subtypes of 5-HT₁, 5-HT₂, 5-HT₅, 5-HT₆, and 5-HT₇.[4][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate various downstream signaling cascades. By blocking these receptors, Methiothepin inhibits these downstream effects.

Simplified Signaling Pathway of Serotonin Receptor Antagonism by Methiothepin

Caption: Methiothepin blocks serotonin from binding to its receptors, thereby inhibiting downstream signaling.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound. The presented information, including tabulated data and diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and neuroscience. The provided experimental methodologies, while based on established practices, should be considered as representative examples and may require optimization for specific laboratory conditions.

References

- 1. Metitepine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. thomassci.com [thomassci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 甲硫替平 甲磺酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methiothepin = 98 HPLC, solid 74611-28-2 [sigmaaldrich.com]

- 7. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

An In-depth Technical Guide to the Molecular Targets of Methiothepin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844) mesylate is a potent, non-selective antagonist with a complex pharmacological profile, primarily targeting a wide array of serotonin (B10506) (5-HT) receptors. It also exhibits affinity for dopamine (B1211576) and adrenergic receptors, contributing to its broad spectrum of activity. This technical guide provides a comprehensive overview of the known molecular targets of methiothepin mesylate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Core Targets and Binding Affinities

This compound's primary mechanism of action involves the blockade of various G protein-coupled receptors (GPCRs). Its interaction with these targets has been quantified through numerous radioligand binding assays, with the resulting affinity values (pKi and pKd) summarized below.

Serotonin (5-HT) Receptor Binding Profile

Methiothepin demonstrates high affinity for a multitude of serotonin receptor subtypes. The following table consolidates the available quantitative data from various studies.

| Receptor Subtype | pKi (mean) | pKd (mean) | Reference(s) |

| 5-HT1A | 7.10 | [1][2] | |

| 5-HT1B | 7.28 | [1][2] | |

| 5-HT1D | 6.99 | [1][2] | |

| 5-HT2A | 8.50 | [1][2] | |

| 5-HT2B | 8.68 | [1][2] | |

| 5-HT2C | 8.35 | [1][2] | |

| 5-HT5A | 7.0 | [1][2] | |

| 5-HT6 | 8.74 | [1][2] | |

| 5-HT7 | 8.99 | [1][2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKd is the negative logarithm of the dissociation constant (Kd). Higher values indicate stronger binding affinity.

Dopamine Receptor Binding Profile

Methiothepin is also known to antagonize dopamine receptors, a property that contributes to its antipsychotic potential. While comprehensive quantitative data across all subtypes is limited, available information is presented below.

| Receptor Subtype | pKi (mean) | Reference(s) |

| D2 | 8.1 | [3] |

Further research is required to fully characterize the binding affinities of methiothepin for other dopamine receptor subtypes (D1, D3, D4, D5).

Adrenergic Receptor Binding Profile

Methiothepin's interaction with adrenergic receptors is less well-characterized quantitatively in publicly available literature. It is known to be a non-selective antagonist at these receptors, but specific Ki or pKd values are not consistently reported.

| Receptor Subtype | pKi (mean) | Reference(s) |

| α1 | 7.7 | [1] |

| α2 | 7.2 | [1] |

Binding affinities for β-adrenergic receptor subtypes have not been sufficiently quantified in the reviewed literature.

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide were primarily determined using radioligand binding assays. The following is a generalized protocol based on standard methodologies employed in the cited literature. Specific details may vary between individual experiments.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Homogenates of brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) or cell lines stably expressing the human recombinant receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled serotonin or spiperone).

-

Incubation Buffer: A buffered solution appropriate for the receptor being studied (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Workflow for Radioligand Binding Assay

Caption: A generalized workflow for a radioligand binding assay.

Procedure:

-

Membrane Preparation:

-

The tissue or cells are homogenized in an appropriate ice-cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

-

The final pellet is resuspended in the incubation buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the membrane preparation are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of this compound.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Methiothepin, as an antagonist, blocks the downstream signaling cascades initiated by the endogenous ligands of its target receptors. The following diagrams illustrate the canonical signaling pathways for three of its major targets.

5-HT1A Receptor Signaling Pathway (Gi/o-coupled)

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o). Its activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate ion channels.

References

An In-depth Technical Guide to Methiothepin Mesylate for the Study of Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844), also known as metitepine, is a tricyclic psychotropic agent that serves as a powerful research tool for investigating the complexities of the serotonergic system.[1] While never commercialized for therapeutic use, its utility in a laboratory setting is well-established.[1] Methiothepin functions primarily as a potent, non-selective antagonist across a wide range of serotonin (B10506) (5-HT) receptors.[1][2] This broad-spectrum activity, coupled with its interactions with dopamine (B1211576) and adrenergic receptors, makes it an invaluable, albeit complex, ligand for dissecting neurotransmitter pathways.[1][3] This guide provides a comprehensive overview of methiothepin's pharmacology, its application in key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile

Methiothepin is a dibenzothiepine derivative that acts as a competitive antagonist at numerous G-protein coupled receptors (GPCRs).[3][4] Its primary utility stems from its high affinity for multiple serotonin receptor subtypes, allowing researchers to induce a broad blockade of serotonergic signaling.

Mechanism of Action

Methiothepin is classified as a serotonin antagonist, meaning it binds to serotonin receptors but does not activate them, thereby blocking the actions of endogenous serotonin or other serotonin receptor agonists.[3] Its non-selective nature is a key characteristic; it demonstrates high affinity for receptors in the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families.[1][5]

Interestingly, some studies suggest that methiothepin may exhibit inverse agonist properties at certain receptors, such as the terminal 5-HT autoreceptor and the 5-HT1A receptor.[6][7] An inverse agonist not only blocks the action of an agonist but also reduces the basal, constitutive activity of the receptor.[7] This dual functionality—antagonism and potential inverse agonism—allows for nuanced investigations into receptor function and signaling.

Beyond the serotonergic system, methiothepin also acts as a dopaminergic and adrenergic receptor antagonist, a factor that must be considered when designing experiments and interpreting results.[3]

Receptor Binding Affinity

The affinity of methiothepin for various serotonin receptors has been quantified in numerous studies. The following table summarizes its binding profile, presenting pKd (the negative logarithm of the dissociation constant) and pKi (the negative logarithm of the inhibition constant) values. Higher values indicate stronger binding affinity.

| Receptor Subtype | pKd Value | pKi Value | Reference(s) |

| 5-HT1 Family | |||

| 5-HT1A | 7.10 | [2][5][8] | |

| 5-HT1B | 7.28 | [2][5][8] | |

| 5-HT1D | 6.99 | [2][5][8] | |

| 5-HT1E | Modest Affinity | [9] | |

| 5-HT2 Family | |||

| 5-HT2A | 8.50 | [2][5][8] | |

| 5-HT2B | 8.68 | [2][5][8] | |

| 5-HT2C | 8.35 | [2][5][8] | |

| 5-HT5 Family | |||

| 5-HT5A | 7.0 | [2][5][8] | |

| 5-HT5B | 7.8 | [2][5][8] | |

| 5-HT6 Family | |||

| 5-HT6 | 8.74 | [2][5][8] | |

| 5-HT7 Family | |||

| 5-HT7 | 8.99 | [2][5][8] |

Modulation of Serotonergic Signaling Pathways

Methiothepin's broad antagonism allows it to influence multiple downstream signaling cascades initiated by serotonin receptors. These receptors are predominantly GPCRs that couple to various G proteins (Gαi/o, Gαq/11, Gαs) to regulate intracellular second messengers.

Gαi/o-Coupled Receptor Pathways (5-HT1, 5-HT5)

Receptors in the 5-HT1 and 5-HT5 families typically couple to inhibitory G proteins (Gαi/o).[9][10] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[9][10] By antagonizing these receptors, methiothepin prevents this inhibitory signal, leading to a relative increase in cAMP production.

Caption: Methiothepin antagonism of Gαi/o-coupled 5-HT receptors.

Gαq/11-Coupled Receptor Pathway (5-HT2)

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to Gαq/11 proteins.[9] Receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These second messengers lead to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. Methiothepin blocks this entire cascade.

Caption: Methiothepin antagonism of Gαq/11-coupled 5-HT2 receptors.

Gαs-Coupled Receptor Pathways (5-HT6, 5-HT7)

5-HT6 and 5-HT7 receptors are coupled to the stimulatory G protein (Gαs), which activates adenylyl cyclase, leading to an increase in cAMP production and subsequent PKA activation.[9][11] Methiothepin's antagonism of these receptors prevents this stimulation, resulting in lower intracellular cAMP levels.

Caption: Methiothepin antagonism of Gαs-coupled 5-HT receptors.

Experimental Protocols and Applications

Methiothepin is employed in a variety of experimental paradigms to probe the function of the serotonergic system. Its ability to broadly block 5-HT receptors makes it particularly useful for studying the overall contribution of serotonin to physiological and behavioral processes.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals.[12][13] Methiothepin is often used in these studies to investigate the role of 5-HT receptors in regulating serotonin release. For instance, local perfusion of methiothepin can block presynaptic autoreceptors, leading to an increase in the evoked release of serotonin.[14]

Detailed Protocol: Microdialysis for Serotonin Release in Rat Frontal Cortex

This protocol is adapted from methodologies described in the literature.[14][15]

-

Animal Surgery:

-

Anesthetize a male Sprague-Dawley rat (250-300g) using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the desired brain region (e.g., frontal cortex). Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48-72 hours post-surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe (with a semipermeable membrane) through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.68 mM KCl, 1.10 mM MgSO4, 1.22 mM CaCl2, 1.75 mM Na2HPO4, pH 7.4) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[16]

-

-

Sample Collection and Baseline Establishment:

-

Allow the system to equilibrate for 1-2 hours.

-

Begin collecting dialysate samples into vials (often containing an antioxidant like acetic acid to prevent degradation) at regular intervals (e.g., every 20 minutes).[16]

-

Collect at least 3-4 baseline samples to establish a stable basal level of serotonin.

-

-

Pharmacological Challenge:

-

To study autoreceptor function, introduce methiothepin into the aCSF perfusate (e.g., 20 µM).[14]

-

Alternatively, to assess the effect of a systemic drug on receptor-mediated release, administer the drug of interest (e.g., fluoxetine) intraperitoneally (i.p.) and subsequently perfuse methiothepin to observe its effect on the altered release dynamics.[14]

-

Continue collecting dialysate samples throughout the drug administration period and for a designated time afterward.

-

-

Sample Analysis:

-

Analyze the serotonin concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), which offers high sensitivity for monoamines.

-

-

Data Analysis:

-

Express the serotonin concentration in each sample as a percentage of the average baseline concentration for that animal.

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare serotonin levels between baseline, drug, and post-drug conditions.

-

Caption: General workflow for an in vivo microdialysis experiment using methiothepin.

Behavioral Assays

Methiothepin is used in behavioral neuroscience to determine the role of broad serotonergic activity in various animal models of anxiety, depression, and psychosis.[17][18] By administering methiothepin prior to a behavioral test, researchers can infer the contribution of 5-HT receptor activation to the observed behavior.

Examples of Relevant Behavioral Tests:

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.[17]

-

Elevated Plus Maze: A classic test for anxiety-like behavior in rodents.[17]

-

Forced Swim Test: Used to screen for antidepressant-like activity.[19]

-

Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is often disrupted in models of schizophrenia.[19]

General Protocol for a Behavioral Experiment:

-

Animal Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment begins.

-

Drug Administration: Administer methiothepin mesylate or vehicle (e.g., saline) via an appropriate route (e.g., i.p. injection) at a specific time before the test (e.g., 30-60 minutes). Doses can range from 0.5 to 10 mg/kg depending on the specific research question.[14][20]

-

Behavioral Testing: Place the animal in the apparatus (e.g., open field arena, elevated plus maze) and record the session using video tracking software.

-

Data Analysis: The software automatically scores relevant behavioral parameters (e.g., distance moved, time in center, entries into open arms). Compare the data from the methiothepin-treated group to the vehicle-treated control group using statistical tests like a t-test or ANOVA.

Caption: Logical workflow for a typical behavioral pharmacology experiment with methiothepin.

Conclusion

This compound is a cornerstone pharmacological tool for the study of serotonergic neurotransmission. Its characterization as a non-selective antagonist across a wide array of 5-HT receptors allows for the global investigation of serotonin's role in complex physiological and behavioral processes.[1][2] While its lack of selectivity requires careful experimental design and interpretation, particularly concerning its off-target effects on dopamine and adrenergic systems, this broad activity is precisely what makes it invaluable for elucidating the overall influence of the serotonergic system.[3] Through its application in techniques like in vivo microdialysis and behavioral assays, methiothepin continues to facilitate significant advances in our understanding of serotonergic pathways in both normal and pathological states.

References

- 1. Metitepine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. mdpi.com [mdpi.com]

- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of methiothepin on changes in brain serotonin release induced by repeated administration of high doses of anorectic serotoninergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. muriphys.com [muriphys.com]

- 18. Behavioural phenotyping assays for mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methiothepin Mesylate: From Discovery to Modern Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiothepin, also known as metitepine, is a tricyclic psychotropic agent that has played a significant role in neuropharmacological research for decades. First synthesized in the late 1960s, its potent and broad-spectrum antagonist activity at serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors has made it an invaluable tool for elucidating the physiological and pathological roles of these neurotransmitter systems. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacology of Methiothepin mesylate, including its synthesis, mechanism of action, and key experimental protocols. Quantitative data are presented in structured tables for ease of reference, and complex pathways and workflows are visualized using diagrams.

Discovery and History

The journey of Methiothepin's discovery begins in the mid-20th century, a period of burgeoning interest in psychopharmacology and the development of tricyclic compounds for the treatment of psychiatric disorders.

Initial Synthesis and Development

Methiothepin was first synthesized by a team of researchers at the Research Institute for Pharmacy and Biochemistry in Prague, Czechoslovakia. A 1968 publication by Pelz et al. described the synthesis of a series of 8-substituted derivatives of 10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepine, with Methiothepin being a key compound among them. The substance was initially given the developmental code VUFB-6276 for the mesylate salt.

Later, the compound was further developed by the Swiss pharmaceutical company Hoffmann-La Roche, where it was assigned the developmental code Ro 8-6837 for the maleate (B1232345) salt. Although Methiothepin showed potent antipsychotic properties in preclinical studies, it was never commercially marketed as a therapeutic agent.[1]

Elucidation of its Pharmacological Profile

In 1972, a seminal paper by Monachon and colleagues at Hoffmann-La Roche detailed the potent central 5-HT receptor blocking activity of Methiothepin.[2] This was one of the earliest and most comprehensive characterizations of its mechanism of action, establishing it as a powerful serotonergic antagonist. Subsequent research has further delineated its complex pharmacology, revealing its interactions with a wide array of serotonin and dopamine receptor subtypes.

Chemical Synthesis

The synthesis of Methiothepin involves a multi-step process starting from 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid. The general synthetic route is outlined below.

Synthesis Pathway

Experimental Protocol: A Generalized Approach

The synthesis of Methiothepin, as extrapolated from related dibenzothiepine syntheses, would follow these general steps:

-

Reduction of the Carboxylic Acid: The starting material, 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid, is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous ether solvent.

-

Halogenation of the Alcohol: The resulting alcohol is converted to a chloromethyl intermediate using a halogenating agent such as thionyl chloride.

-

Nitrile Formation: The chloromethyl compound is then reacted with a cyanide salt, like sodium cyanide, in a polar aprotic solvent to form the acetonitrile (B52724) derivative.

-

Hydrolysis of the Nitrile: The nitrile is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

-

Intramolecular Cyclization: The carboxylic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures to form the tricyclic ketone.

-

Reduction of the Ketone: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

-

Second Halogenation: The alcohol is again converted to a chloro- intermediate with a halogenating agent.

-

Alkylation with Piperazine: Finally, the chloro- derivative is alkylated with 1-methylpiperazine (B117243) to yield Methiothepin. The reaction is typically carried out in a suitable solvent with a base to neutralize the formed acid.

-

Salt Formation: To produce this compound, the free base is reacted with methanesulfonic acid in a suitable solvent.

Mechanism of Action and Pharmacology

Methiothepin is a non-selective antagonist at a wide range of serotonin and dopamine receptors, which underlies its complex pharmacological effects.

Receptor Binding Profile

Methiothepin exhibits high affinity for multiple receptor subtypes. The following tables summarize its binding affinities (Ki, pKi, Kd, pKd) at various human serotonin and dopamine receptors.

Table 1: Serotonin Receptor Binding Affinities of Methiothepin

| Receptor | pKi | Ki (nM) | pKd | Kd (nM) | Reference |

| 5-HT1A | 7.10 | 79.4 | [1] | ||

| 5-HT1B | 7.28 | 52.5 | [1] | ||

| 5-HT1D | 6.99 | 102.3 | [1] | ||

| 5-HT2A | 8.50 | 3.16 | [1] | ||

| 5-HT2B | 8.68 | 2.09 | [1] | ||

| 5-HT2C | 8.35 | 4.47 | [1] | ||

| 5-HT5A | 7.0 | 100 | [1] | ||

| 5-HT6 | 8.74 | 0.18 | [1] | ||

| 5-HT7 | 8.99 | 0.10 | [1] |

Table 2: Dopamine Receptor Binding Affinities of Methiothepin

| Receptor | Ki (nM) | Reference |

| D1 | 130 | |

| D2 | 1.1 | |

| D3 | 2.5 | |

| D4 | 10 |

Signaling Pathway of Antagonism

As a receptor antagonist, Methiothepin binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist (e.g., serotonin or dopamine), thereby inhibiting the downstream signaling cascade.

Key Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the pharmacological properties of compounds like Methiothepin.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest.

-

Add increasing concentrations of unlabeled Methiothepin (the competitor).

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Methiothepin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the brains of living animals and to assess the effects of drugs on neurotransmitter release.

Protocol Outline:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.

-

Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid of the brain.

-

Drug Administration: Administer Methiothepin (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin and dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Changes in the neurotransmitter levels in the dialysate following drug administration provide information about the drug's effect on neurotransmitter release and reuptake.

Conclusion

This compound, from its origins in Eastern European medicinal chemistry to its characterization by a major pharmaceutical company, represents a classic example of a powerful research tool in neuropharmacology. Its broad-spectrum antagonist activity at key aminergic receptors has been instrumental in advancing our understanding of serotonergic and dopaminergic neurotransmission. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers utilizing this important compound in their ongoing investigations into the complexities of the central nervous system.

References

Methiothepin Mesylate: A Technical Guide to Receptor Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction